molecular formula C19H19N3OS B3278633 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone CAS No. 681158-23-6

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone

Cat. No.: B3278633
CAS No.: 681158-23-6
M. Wt: 337.4 g/mol
InChI Key: APPOLCQHAJGORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features a benzothiazole moiety linked to a piperazine ring via an ethanone bridge, with a phenyl group at the ketone position. Key characterization data include:

  • Molecular formula: C₁₉H₁₈N₃OS (derived from analogs in ).
  • Spectral data: ¹H-NMR and ¹³C-NMR signals consistent with benzothiazole (δ ~7.3–8.1 ppm for aromatic protons) and piperazine (δ ~3.5–4.0 ppm for N–CH₂ groups) .
  • Antiproliferative activity: Demonstrated moderate to high activity against cancer cell lines, with IC₅₀ values dependent on substituent modifications .

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-18(14-15-6-2-1-3-7-15)21-10-12-22(13-11-21)19-20-16-8-4-5-9-17(16)24-19/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPOLCQHAJGORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone typically involves multi-step procedures. One common synthetic route includes the following steps :

    Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde.

    Piperazine Ring Formation: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine under appropriate conditions.

    Phenylethanone Attachment: The final step involves the attachment of the phenylethanone group to the piperazine ring, often through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone has a wide range of scientific research applications :

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It has been studied for its potential to inhibit the growth of cancer cells and bacteria.

    Medicine: The compound is explored for its therapeutic potential in treating diseases such as cancer, tuberculosis, and inflammatory disorders.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals, owing to its diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone involves its interaction with various molecular targets and pathways :

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation.

    Pathways: It modulates signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and survival. By inhibiting these pathways, the compound can induce apoptosis in cancer cells and reduce inflammation.

Comparison with Similar Compounds

Analogs with Modified Substituents on the Ethanone Bridge

Several analogs modify the phenyl group or introduce heterocyclic appendages to the ethanone bridge, altering bioactivity and physicochemical properties:

Compound ID Substituent on Ethanone Molecular Weight Key Findings Reference
Target Compound Phenyl ~339.43 g/mol Moderate antiproliferative activity; LogP ~2.5 (predictive)
5i () 4-(((4,5-diphenyltriazol-3-yl)thio)methyl)-1H-triazol-1-yl 593.17 g/mol Enhanced activity (lower IC₅₀) due to triazole-thioether motif
5j () 4-((benzo[d]thiazol-2-ylthio)methyl)-1H-triazol-1-yl 507.10 g/mol Improved solubility (LogP ~3.0); retained anticancer activity
6a () Phenylthio 407.50 g/mol 83% yield; no activity data reported
6b () Pyridin-2-ylthio 408.49 g/mol 58% yield; potential for altered target binding vs. phenyl substituent

Key Insight : The introduction of sulfur-containing groups (e.g., thioether in 5j) or triazole rings (5i) enhances antiproliferative potency, likely due to improved target engagement or redox modulation .

Analogs with Modified Heterocyclic Cores

Replacing the benzothiazole or piperazine moieties significantly impacts pharmacological profiles:

Compound ID (Evidence) Core Modification Biological Activity Reference
Piperazine linked to benzylpiperidine No reported activity; structural focus
(3b) Oxadiazinane-thione core Antibacterial (vs. S. aureus, MIC ≈ tetracycline)
Benzothiazole-phenylethanone (no piperazine) Unspecified activity; structural simplicity

Key Insight : The benzothiazole-piperazine core is critical for anticancer activity. Substitution with benzylpiperidine () or removal of piperazine () eliminates this specificity, while oxadiazinane derivatives () shift activity to antibacterial targets .

Analogs with Extended Carbon Chains or Functional Groups

Elongated linkers or additional functional groups modulate pharmacokinetics:

Compound ID (Evidence) Structural Feature Molecular Weight Activity Notes Reference
13 () Butanone linker + chlorophenyl 446.36 g/mol Dual 5HT1A/SERT affinity (neurotarget)
11a () Urea-functionalized piperazine 484.2 g/mol Serotonergic activity (e.g., 5HT1A)

Key Insight: Extended carbon chains (e.g., butanone in 13) or urea groups (11a) redirect activity to neurological targets, emphasizing the ethanone bridge’s role in maintaining anticancer specificity .

Biological Activity

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone is a compound of interest due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article presents a detailed examination of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following chemical structure:

  • Molecular Formula : C22H26N4O3S
  • Molecular Weight : 426.54 g/mol

Research indicates that this compound exhibits significant inhibitory effects on histone deacetylases (HDACs), specifically HDAC6, which plays a crucial role in cancer cell proliferation and survival. The inhibition of HDACs can lead to changes in gene expression that promote apoptosis and cell cycle arrest in cancer cells.

1. Inhibition of HDACs

The compound has been shown to selectively inhibit HDAC6 with an IC50 value ranging from 0.1 to 1.0 μM, while showing less activity against HDAC1 (IC50 = 0.9–6 μM) . This selective inhibition is crucial for minimizing side effects associated with non-selective HDAC inhibitors.

2. Antitumor Activity

In vitro studies demonstrated that the compound inhibits the growth of lung cancer cells more effectively than normal cells, suggesting its potential as a targeted cancer therapy . The mechanism involves inducing S-phase cell cycle arrest without significant apoptosis, highlighting its role in modulating cell cycle dynamics rather than directly killing cells .

A. Cell-Based Assays

A study utilized a locus derepression assay to evaluate the biological activity of various compounds, including those similar to this compound. The results indicated that compounds with para-substituted hydroxamic acids were particularly effective at inhibiting HDAC activity and promoting derepression of silenced genes .

B. Structure-Activity Relationship (SAR) Studies

SAR studies have shown that modifications to the piperazine and benzothiazole moieties significantly affect biological activity. For instance, replacing the 1-methylbenzimidazole ring with benzothiazole derivatives enhanced HDAC inhibition .

Data Summary Table

Biological ActivityIC50 Value (μM)Target Enzyme
Inhibition of HDAC60.1 - 1.0HDAC6
Inhibition of HDAC10.9 - 6HDAC1
Antitumor ActivityN/ALung Cancer Cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via multi-step alkylation or condensation reactions. A typical approach involves reacting a benzothiazole precursor (e.g., 2-aminothiophenol derivatives) with a piperazine-containing intermediate under reflux conditions using acetonitrile (CH₃CN) as a solvent and potassium carbonate (K₂CO₃) as a base . Optimization includes controlling temperature (70–80°C), reaction time (12–24 hours), and stoichiometric ratios to improve yields (up to 83% reported). Purification is achieved via flash chromatography (ethyl acetate/hexane) or recrystallization .

Q. How is the structural characterization of this compound validated in academic studies?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent connectivity (e.g., piperazine N–CH₂–CO peaks at δ 3.5–4.5 ppm and carbonyl signals near δ 170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 429.6 for derivatives) .
  • Infrared spectroscopy (IR) : Stretching frequencies (e.g., C=O at ~1650 cm⁻¹) confirm functional groups .

Q. What in vitro assays are used to evaluate its pharmacological activity?

  • Methodological Answer : Standard assays include:

  • Anticancer screening : Cytotoxicity against human cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC₅₀ values reported in the micromolar range (e.g., 6a: IC₅₀ = 12 µM) .
  • Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacological profile?

  • Methodological Answer :

  • Substituent modification : Adding electron-withdrawing groups (e.g., -F, -SO₂CH₃) to the benzothiazole ring enhances lipophilicity and membrane permeability .
  • Hybridization : Incorporating triazole or imidazole rings (e.g., compound 5j) improves binding to cancer-related targets (e.g., tubulin) via π-π stacking .
  • Pharmacokinetic tuning : Introducing methyl groups to the piperazine ring reduces metabolic degradation (e.g., compound 6d shows t₁/₂ > 6 hours) .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

  • Methodological Answer :

  • Assay validation : Replicate experiments using standardized protocols (e.g., NCI-60 panel for cytotoxicity) .
  • Structural analogs : Compare activity across derivatives (e.g., 6a vs. 6f) to identify critical substituents .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding inconsistencies (e.g., steric clashes in compound 6b) .

Q. What mechanistic insights explain its interaction with biological targets like microtubules or 5-HT receptors?

  • Methodological Answer :

  • Microtubule disruption : Fluorescence microscopy reveals compound-induced depolymerization (e.g., reduced tubulin polymerization by 40% at 10 µM) .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-5-HT for serotonin receptors) quantify affinity (e.g., Kᵢ = 50 nM for 5-HT₁A) .
  • Apoptosis markers : Western blotting detects caspase-3/9 activation in treated cells .

Q. What analytical challenges arise in distinguishing stereoisomers or polymorphs of this compound?

  • Methodological Answer :

  • Chiral chromatography : Use of polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/ethanol mobile phases .
  • X-ray crystallography : Resolves absolute configuration (e.g., compound 5l’s crystal structure deposited in CCDC) .
  • Dynamic NMR : Detects rotameric forms of the piperazine ring at low temperatures (−40°C) .

Q. How can electrochemical synthesis methods be applied to derivatize this compound?

  • Methodological Answer :

  • Anodic oxidation : Generates quinone-imine intermediates, enabling Michael additions with nucleophiles (e.g., 2-mercaptobenzothiazole) .
  • Controlled potential electrolysis : Optimizes yields (e.g., 75% for disubstituted derivatives) using platinum electrodes in acetonitrile/water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone
Reactant of Route 2
Reactant of Route 2
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.